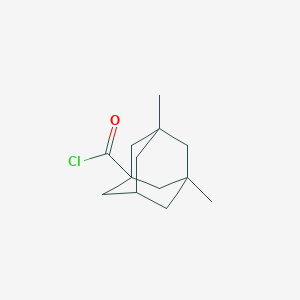

3,5-Dimethyladamantane-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyladamantane-1-carbonyl chloride is a specialized chemical compound with the molecular formula C₁₃H₁₉ClO and a molecular weight of 226.75 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . Its unique adamantane structure, characterized by a rigid, diamond-like framework, makes it an interesting subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of 3,5-Dimethyladamantane-1-carbonyl chloride typically involves the treatment of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride . The reaction proceeds as follows:

Starting Material: 3,5-Dimethyladamantane-1-carboxylic acid.

Reagent: Thionyl chloride (SOCl₂).

Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert atmosphere to prevent moisture from interfering with the reaction.

Product: this compound.

This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound meets research-grade standards.

Analyse Chemischer Reaktionen

3,5-Dimethyladamantane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reacting with an amine can yield an amide.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-dimethyladamantane-1-carboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and reducing agents (e.g., LiAlH₄ for reduction). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Intermediate for Memantine Synthesis

3,5-Dimethyladamantane-1-carbonyl chloride serves as a crucial intermediate in the synthesis of memantine, a medication used to treat Alzheimer's disease. The synthesis process involves several steps where this compound is transformed into N-Formyl-1-amino-3,5-dimethyladamantane, which is further converted into memantine hydrochloride:

- Step 1: Reacting 1,3-dimethyladamantane with an acid mixture (sulfuric and nitric acids) to form an activated intermediate.

- Step 2: The activated intermediate is then reacted with formamide to yield N-Formyl-1-amino-3,5-dimethyladamantane.

- Step 3: Hydrolysis of the intermediate leads to memantine hydrochloride .

This process highlights the compound's importance in producing pharmaceutical-grade memantine while minimizing waste and hazardous chemical use.

Synthesis of Other Therapeutic Agents

Beyond memantine, this compound is also utilized in synthesizing various other bioactive compounds. For instance, it can be involved in the formation of amides and esters that exhibit pharmacological activity. The compound's reactivity allows for modifications that can lead to new drug candidates with improved efficacy or reduced side effects .

Case Study 1: Memantine Production

A detailed study published in the Journal of Organic Chemistry outlines an efficient method for synthesizing memantine using this compound as an intermediate. The researchers demonstrated that by optimizing reaction conditions (temperature and molar ratios), they could enhance yield and selectivity while reducing environmental impact compared to traditional methods .

Case Study 2: Derivatization for Novel Compounds

Research has also focused on the derivatization of this compound to produce novel compounds with potential therapeutic applications. For example, studies involving cinnamoyl derivatives have shown promising results in antimicrobial activity, indicating that modifications of this compound could lead to new classes of antibiotics .

Summary Table of Applications

| Application | Description |

|---|---|

| Memantine Synthesis | Key intermediate for producing memantine hydrochloride |

| Synthesis of Amides and Esters | Used in creating various bioactive compounds |

| Derivatization | Modifications leading to novel therapeutic agents |

Wirkmechanismus

The mechanism of action of 3,5-Dimethyladamantane-1-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent modification or non-covalent interactions. The specific molecular targets and pathways involved vary depending on the derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethyladamantane-1-carbonyl chloride can be compared with other adamantane derivatives, such as:

Adamantane-1-carbonyl chloride: Lacks the methyl groups at positions 3 and 5, making it less sterically hindered.

1,3-Dimethyladamantane: Does not have the carbonyl chloride group, making it less reactive in substitution reactions.

1-Adamantanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.

The presence of the 3,5-dimethyl groups in this compound provides steric hindrance, which can influence its reactivity and the types of reactions it undergoes. This makes it unique compared to other adamantane derivatives.

Biologische Aktivität

3,5-Dimethyladamantane-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉ClO

- CAS Number : 3124-87-6

- Structure : The compound features a unique adamantane framework, which contributes to its lipophilicity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound displays antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes due to its lipophilic nature .

- Anticancer Potential : The compound has been investigated for its anticancer properties. It appears to inhibit the proliferation of cancer cells through mechanisms that may include apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Hydrophobic Interactions : The adamantane core facilitates interactions with hydrophobic pockets in proteins, enhancing binding affinity to various biological targets.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer effects on human cancer cell lines (e.g., breast and colon cancer). The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Data Table: Biological Activity Overview

| Biological Activity | Effect | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Bacterial growth inhibition | >50 | Disruption of cell membranes |

| Anticancer | Cell proliferation inhibition | 10 - 30 | Induction of apoptosis |

Eigenschaften

IUPAC Name |

3,5-dimethyladamantane-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEJREVONLVTCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.